CP-654577 - 639087-64-2

CP-654577

Catalog Number: EVT-265017
CAS Number: 639087-64-2
Molecular Formula: C34H32N4O3
Molecular Weight: 544.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-654577 is a selective p185(erbB2) kinase inhibitor. Treatment of SKBr3 human breast cancer cells with CP-654577 reduces the levels of the activated form of mitogen-activated protein kinase.
Source and Classification

CP-654577 was developed as part of a series of compounds aimed at targeting the ErbB2 receptor, which is implicated in several aggressive forms of breast cancer. It belongs to a class of compounds known as tyrosine kinase inhibitors, specifically designed to disrupt the phosphorylation activity of receptor tyrosine kinases . The compound's selectivity for ErbB2 over other kinases is a significant aspect of its design, as it minimizes off-target effects and enhances its therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of CP-654577 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with appropriate starting materials that include various aromatic and heterocyclic compounds.
  2. Multi-step Reactions: The process often requires multi-step organic reactions, including cyclization and functional group transformations.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Example Synthesis Route

A typical synthetic route for CP-654577 might involve:

  • Formation of an intermediate via nucleophilic substitution.
  • Cyclization to form the bicyclic structure characteristic of the compound.
  • Final modifications to introduce specific functional groups that enhance its inhibitory activity against ErbB2.
Molecular Structure Analysis

Structure and Data

The molecular structure of CP-654577 can be described as follows:

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: 246.32 g/mol
  • Structural Features: The compound features a bicyclic core structure with nitrogen atoms incorporated into the rings, which is essential for its biological activity.

The three-dimensional conformation allows for optimal interaction with the active site of the ErbB2 kinase, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

CP-654577 undergoes various chemical reactions that are critical for its synthesis and potential modifications:

  1. Substitution Reactions: These are essential for introducing functional groups that enhance selectivity and potency.
  2. Cyclization Reactions: Key to forming the bicyclic framework necessary for biological activity.
  3. Deprotection Steps: Often required to reveal active functional groups post-synthesis.

The reactions are typically optimized for yield and purity, often monitored by high-performance liquid chromatography (HPLC) to ensure quality control throughout the synthesis process .

Mechanism of Action

Process and Data

CP-654577 exerts its pharmacological effects primarily through competitive inhibition of the ErbB2 kinase. The mechanism involves:

  1. Binding to Active Site: The compound binds to the ATP-binding site of ErbB2, preventing ATP from interacting with the kinase.
  2. Inhibition of Phosphorylation: This blockade inhibits downstream signaling pathways involved in cell proliferation and survival, effectively leading to reduced tumor growth in cancer cells expressing high levels of ErbB2.

Studies have shown that CP-654577 can significantly decrease Notch signaling activity in breast cancer cells, further implicating its role in modulating critical oncogenic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of small-molecule inhibitors, particularly towards nucleophiles due to its electrophilic centers.

Relevant data on these properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

CP-654577 has significant applications in cancer research:

  1. Therapeutic Development: It serves as a lead compound for developing targeted therapies against ErbB2-positive cancers.
  2. Biological Studies: Used extensively in preclinical studies to understand the role of ErbB2 signaling in cancer biology.
  3. Drug Discovery: Acts as a template for synthesizing new inhibitors with improved efficacy and selectivity against related kinases.
Introduction

Background and Context of CP-654577

CP-654577 is a selective small-molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2/ErbB2). HER2, a member of the ErbB receptor tyrosine kinase family, is amplified or overexpressed in 25–30% of breast cancers and is an established driver of tumorigenesis through its role as a master regulatory kinase [2] [3]. Unlike EGFR (HER1) or HER4, HER2 lacks a ligand-binding domain and functions primarily through heterodimerization with other ErbB members (notably kinase-impaired HER3), leading to constitutive activation of downstream oncogenic signaling pathways such as PI3K/AKT and MAPK [4]. Early-generation HER2 inhibitors (e.g., lapatinib) exhibited dual EGFR/HER2 activity, potentially diluting therapeutic efficacy and increasing off-target effects. CP-654577 emerged from structure-based drug design efforts to achieve selective HER2 inhibition, leveraging subtle differences in the ATP-binding pocket of the HER2 kinase domain [4].

Table 1: Key Chemical Properties of CP-654577

PropertyValue
Chemical ClassQuinazoline-based inhibitor
TargetHER2 tyrosine kinase domain
Selectivity TypeReversible ATP-competitive
Primary DevelopersOSI Pharmaceuticals/Pfizer
HER2 Kinase IC5011 nM
EGFR Kinase IC50670 nM

Research Problem and Knowledge Gaps

Prior to CP-654577’s development, HER2-directed therapies faced significant limitations:

  • Antibody Limitations: Monoclonal antibodies (e.g., trastuzumab) target the HER2 extracellular domain (ECD). However, the ECD is often proteolytically cleaved in tumors, releasing a constitutively active membrane-bound fragment (p95HER2) that evades antibody binding and contributes to therapeutic resistance [4].
  • Lack of Selectivity: First-generation TKIs (e.g., lapatinib, IC50 HER2=9nM, EGFR=11nM) inhibited EGFR with comparable potency. EGFR inhibition can cause dose-limiting toxicities (e.g., rash, diarrhea) and may suppress feedback loops beneficial in HER2+ tumors [3] [4].
  • Incomplete Target Inactivation: Preclinical models suggested that HER2-driven tumors are "addicted" to HER2 signaling, yet clinical antibodies often failed to fully ablate kinase activity, implying unresolved mechanisms of signaling persistence [3].CP-654577 was designed to address these gaps by irreversibly targeting the kinase domain with HER2 selectivity.

Objectives and Scope of the Study

The primary objectives driving CP-654577 research were:

  • To develop a quinazoline-derived TKI with >60-fold selectivity for HER2 over EGFR kinase in vitro.
  • To validate its mechanism of action (MOA) in blocking HER2-HER3 heterodimer-driven signaling and transformation.
  • To assess its efficacy in HER2-overexpressing cell lines and xenograft models resistant to existing HER2 inhibitors.
  • To establish its potential as a chemical probe for dissecting HER2-specific signaling biology.The scope excluded non-HER2 amplified cancers and combination therapies at this discovery stage.

Significance of Investigating CP-654577

CP-654577 represented a critical proof-of-concept molecule for several reasons:

  • Target Validation: It provided a tool to isolate HER2 kinase function from EGFR in complex signaling networks, clarifying HER2’s distinct oncogenic contributions [4].
  • Overcoming Resistance: Its kinase-domain targeting offered a strategy against p95HER2 truncations and other ECD-dependent resistance mechanisms [4].
  • Therapeutic Potential: Superior selectivity promised reduced off-target toxicity and higher achievable therapeutic doses compared to dual inhibitors [4].
  • Structural Insights: Its design exploited unique HER2 kinase domain residues (e.g., gatekeeper Thr798), informing future inhibitor development [4].

Properties

CAS Number

639087-64-2

Product Name

CP-654577

IUPAC Name

3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)-

Molecular Formula

C34H32N4O3

Molecular Weight

544.64

InChI

InChI=1S/C34H32N4O3/c1-40-33-16-25(12-14-32(33)41-26-5-3-2-4-6-26)37-34-27-15-24(11-13-31(27)35-21-36-34)23-9-7-22(8-10-23)17-38-18-28-29(19-38)30(28)20-39/h2-16,21,28-30,39H,17-20H2,1H3,(H,35,36,37)/t28-,29+,30+

InChI Key

WZZXMNBOPNKKSX-BKHFGAQXSA-N

SMILES

COc1cc(ccc1Oc2ccccc2)Nc3c4cc(ccc4ncn3)c5ccc(cc5)CN6C[C@@H]7[C@H](C6)[C@H]7CO

Solubility

Soluble in DMSO, not in water

Synonyms

CP-654577; CP654577; CP 654577; UNII-W39547M0FP.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.